cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H39N5O3S2 |
|---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
(3S,9S,12R)-3,6,6-trimethyl-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazatricyclo[10.8.0.014,19]icosa-14,16,18-triene-5,8,11-trione |
InChI |
InChI=1S/C29H39N5O3S2/c1-20-18-34-19-22-12-7-6-11-21(22)17-24(34)27(36)32-23(26(35)33-29(2,3)28(37)31-20)13-5-4-10-16-38-39-25-14-8-9-15-30-25/h6-9,11-12,14-15,20,23-24H,4-5,10,13,16-19H2,1-3H3,(H,31,37)(H,32,36)(H,33,35)/t20-,23-,24+/m0/s1 |
InChI Key |
ALYDIERJMKHYLO-NKKJXINNSA-N |
Isomeric SMILES |
C[C@H]1CN2CC3=CC=CC=C3C[C@@H]2C(=O)N[C@H](C(=O)NC(C(=O)N1)(C)C)CCCCCSSC4=CC=CC=N4 |
Canonical SMILES |
CC1CN2CC3=CC=CC=C3CC2C(=O)NC(C(=O)NC(C(=O)N1)(C)C)CCCCCSSC4=CC=CC=N4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Cyclo L Am7 S2py Aib L Ala D Tic
General Principles of Cyclic Peptide Chemical Synthesis
The formation of cyclic peptides involves the creation of an amide bond between the N-terminal and C-terminal ends of a linear peptide sequence. The primary challenge in this process is to favor the intramolecular cyclization reaction over intermolecular polymerization, which would lead to the formation of linear or cyclic oligomers. The two predominant strategies employed to achieve this are solid-phase and solution-phase cyclization.
Solid-Phase Peptide Synthesis (SPPS) Adaptations for Cyclic Peptides
Solid-Phase Peptide Synthesis (SPPS) is a foundational technique in peptide chemistry that allows for the efficient, stepwise assembly of a linear peptide chain on a solid support or resin. For the synthesis of cyclic peptides, SPPS can be adapted to facilitate the cyclization step while the peptide is still attached to the resin. This "on-resin" cyclization can be achieved through several methods, including side-chain anchoring, where the peptide is attached to the resin via the side chain of one of its amino acids, leaving the N- and C-termini free to react with each other. Another approach is the use of a backbone amide linker (BAL), which connects the peptide backbone to the resin. The choice of resin and linker is critical, as they must remain stable throughout the synthesis of the linear precursor but be susceptible to cleavage under specific conditions that promote cyclization.
Solution-Phase Cyclization Techniques for Macrocycle Formation
An alternative and widely used method involves the synthesis of the linear peptide on a solid support, followed by its cleavage from the resin. The resulting free linear peptide is then cyclized in solution. To minimize the formation of undesirable dimers and higher-order polymers, the reaction is typically carried out under high-dilution conditions. This favors the intramolecular reaction by reducing the probability of intermolecular encounters. The success of solution-phase cyclization is also dependent on the choice of solvent, the coupling reagents used to activate the carboxyl group, and the temperature. The position of the final amide bond formation within the linear sequence can also significantly influence the efficiency of the cyclization reaction.
Specific Synthetic Routes Employed for cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) and Related Analogs
The synthesis of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) and its analogs is a testament to the intricacies of modern peptide synthesis, requiring the strategic incorporation of its unique amino acid components and a meticulously planned cyclization strategy.
Incorporation of L-Am7(S2Py) and its Precursors
The L-Am7(S2Py) residue is a non-standard amino acid that is crucial for the biological activity of certain cyclic peptides. Its incorporation into the peptide chain is often achieved through the use of a protected precursor, such as Fmoc-L-Am7(Mmt)-OH. In this precursor, the exocyclic amino group is protected by a monomethoxytrityl (Mmt) group. This protecting group is advantageous as it can be selectively removed while the peptide is still on the solid support, allowing for the specific derivatization of the side chain. The thiopyridyl (S2Py) moiety is then introduced by reacting the deprotected amino group with a suitable reagent, such as 2,2'-dithiodipyridine.
Strategies for Aib and D-Tic Residue Integration
The integration of the sterically hindered α-aminoisobutyric acid (Aib) and the conformationally constrained D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) residues presents significant challenges during peptide synthesis. The absence of an α-hydrogen on the Aib residue makes it particularly difficult to couple and prone to racemization. To overcome this steric hindrance and ensure efficient peptide bond formation, specialized and highly reactive coupling reagents are often employed. Similarly, the rigid, bicyclic structure of D-Tic requires optimized coupling conditions to achieve high yields and prevent the formation of side products. The choice of coupling reagent and reaction conditions is therefore critical for the successful incorporation of these residues.
| Coupling Reagent | Full Name | Application |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Commonly used for coupling sterically hindered amino acids like Aib. |
| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Another effective coupling reagent for difficult couplings. |
Cyclization Chemistry for the Tetrapeptide Ring Structure
The formation of the 14-membered macrocyclic ring of this tetrapeptide is the final and one of the most critical steps in the synthesis. This reaction is typically performed in the solution phase after the linear peptide has been assembled and cleaved from the solid support. The selection of the cyclization site, meaning the point at which the ring is closed, is a key strategic decision that can greatly impact the yield of the desired cyclic product. For cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), the cyclization is often carried out between the C-terminal D-Tic residue and the N-terminal L-Am7(S2Py) residue. To promote the desired intramolecular reaction and suppress competing intermolecular reactions, the cyclization is performed under high-dilution conditions. Furthermore, the use of efficient coupling reagents is essential for activating the carboxylic acid and facilitating the formation of the amide bond.
| Cyclization Reagent | Full Name | Function |
| DPPA | Diphenylphosphoryl azide (B81097) | Promotes amide bond formation for cyclization. |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based coupling reagent used for cyclization. |
Advanced Chemical Derivatization and Analog Generation
The generation of structural analogs and the introduction of functional group modifications are pivotal strategies in the field of peptide research. These approaches are instrumental for probing the molecular mechanisms of action, enhancing biological activity, improving pharmacokinetic profiles, and developing novel therapeutic leads. For the cyclic peptide, cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), these strategies offer a pathway to understanding its structure-activity relationships (SAR).
Rational Design of Structural Analogs for Mechanistic Probing
One key area for modification is the L-Am7(S2Py) residue, which contains a pyridyl disulfide group. This group is often introduced for its potential to interact with biological thiols. Analogs can be designed to explore the importance of this disulfide exchange capability. For instance, replacing the 2-pyridyl disulfide with other thiol-reactive groups or non-reactive linkers can elucidate the specific contribution of this moiety to the peptide's mechanism of action.
Another focus for analog design is the Aib (α-aminoisobutyric acid) residue. Aib is known to induce conformational constraints, often promoting helical or turn structures within a peptide backbone. nih.gov Replacing Aib with other non-proteinogenic amino acids, such as aminocycloalkane carboxylic acids, or with proteinogenic amino acids like Glycine (B1666218) or Alanine (B10760859), can systematically alter the conformational rigidity of the cyclic backbone. nih.gov Such modifications allow for the investigation of how conformational flexibility or specific backbone geometries influence biological activity.
The D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue also presents an opportunity for rational analog design. As a constrained phenylalanine analog, D-Tic plays a significant role in defining the peptide's three-dimensional structure. google.com The synthesis of analogs with variations in the aromatic ring substitution or the stereochemistry of the tetrahydroisoquinoline core can provide insights into the specific hydrophobic and steric interactions that are critical for molecular recognition and function.
Computational approaches, such as molecular dynamics (MD) simulations and computational peptide design pipelines, can significantly accelerate the rational design process. plos.orgyoutube.com These methods can predict the conformational impact of specific amino acid substitutions and guide the selection of analogs that are most likely to provide meaningful mechanistic insights. nih.govresearchgate.net
Table 1: Proposed Structural Analogs of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) for Mechanistic Probing
| Analog Type | Modification | Rationale for Design | Potential Insights |
| L-Am7(S2Py) Modification | Replacement of 2-pyridyl disulfide with a stable thioether or a non-thiol-reactive group. | To investigate the necessity of the disulfide exchange functionality for biological activity. | Elucidate whether the mechanism involves covalent interaction with target thiols. |
| Aib Substitution | Replacement of Aib with Glycine, Alanine, or other conformationally flexible/rigid amino acids. | To modulate the conformational rigidity of the peptide backbone. | Understand the role of backbone pre-organization and conformational dynamics in target binding. |
| D-Tic Modification | Introduction of substituents on the aromatic ring of Tic or alteration of its stereochemistry. | To probe the specific hydrophobic and steric requirements of the binding pocket. | Define the critical pharmacophoric features of the D-Tic residue for activity. |
| Backbone Cyclization Variants | Altering the point of macrocyclization or the size of the cyclic ring. | To explore the influence of macrocycle size and topology on the overall conformation and activity. | Determine the optimal ring size and structure for biological function. |
Methods for Introducing Functional Group Modifications
The introduction of specific functional groups into the cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) scaffold can be achieved through a variety of chemical methods, both during and after the main peptide synthesis. These modifications are crucial for attaching probes, modulating physicochemical properties, and creating novel functionalities. rsc.orgacs.orgpeptide.com
Late-Stage Functionalization: A powerful strategy involves the modification of the peptide after the core cyclic structure has been assembled. This approach allows for the diversification of a common intermediate. The pyridyl disulfide moiety in L-Am7(S2Py) is itself a functional handle that can react with various thiols to form new disulfide bonds, enabling the attachment of reporter molecules, such as fluorophores or biotin, for mechanistic studies.
Furthermore, if amino acid precursors with orthogonally protected functional groups are incorporated during synthesis, these can be selectively deprotected and modified on the final cyclic peptide. For example, incorporating a lysine (B10760008) residue with an acid-labile Mtt (4-methyltrityl) protecting group on its side-chain amine would allow for its selective removal and subsequent acylation or alkylation.
Incorporation of Modified Building Blocks: An alternative and often more controlled method is the incorporation of pre-functionalized amino acid building blocks during solid-phase peptide synthesis (SPPS). This allows for the precise placement of a wide array of functional groups. For instance, to introduce a fluorescent label, a commercially available or custom-synthesized amino acid derivatized with a fluorophore can be coupled at a specific position in the linear precursor before cyclization.
Click Chemistry: The use of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and chemoselective method for peptide modification. conceptlifesciences.com An alkyne- or azide-bearing amino acid can be incorporated into the peptide sequence. Post-synthetically, this can be reacted with a corresponding azide- or alkyne-functionalized molecule to form a stable triazole linkage. This method is well-suited for attaching complex molecular probes or for creating stapled peptides to further constrain the conformation. nih.gov
Table 2: Methods for Functional Group Modification
| Method | Description | Applicable Residue/Position | Example Application |
| Thiol-Disulfide Exchange | Reaction of the pyridyl disulfide with an external thiol. | L-Am7(S2Py) | Attachment of a fluorescent thiol-containing probe for visualization. |
| Orthogonal Protecting Group Strategy | Selective deprotection and modification of a functional group on a side chain. | A specifically incorporated amino acid (e.g., Lys(Mtt)). | Acylation with a polyethylene (B3416737) glycol (PEG) chain to improve solubility. |
| Incorporation of Modified Amino Acids | Use of pre-functionalized amino acid derivatives during SPPS. | Any position in the peptide backbone. | Introduction of a photo-crosslinkable amino acid to identify binding partners. |
| Click Chemistry (CuAAC) | Reaction between an azide and an alkyne to form a triazole linkage. | An incorporated azide- or alkyne-bearing amino acid. | Conjugation of the peptide to a drug delivery vehicle. |
Purification and Characterization Techniques in Peptide Synthesis
The synthesis of complex cyclic peptides such as cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) invariably produces a mixture of the desired product along with deletion sequences, incompletely deprotected species, and other impurities. Therefore, robust purification and characterization techniques are essential to isolate the target peptide in high purity and to confirm its chemical identity and structure. conceptlifesciences.comnih.govbiotage.com
Purification: The primary method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . waters.comresearchgate.net This technique separates molecules based on their hydrophobicity. A C18 stationary phase is commonly used, and a mobile phase gradient of increasing organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is employed to elute the peptides. waters.com The crude peptide mixture is dissolved in a suitable solvent and injected onto the HPLC column. Fractions are collected as they elute, and those containing the pure product, as determined by analytical HPLC and mass spectrometry, are pooled and lyophilized to obtain the final peptide as a fluffy powder. For challenging purifications, alternative chromatographic techniques such as ion-exchange or size-exclusion chromatography may be employed as complementary steps. nih.gov
Characterization: Once purified, the identity and structural integrity of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) must be rigorously confirmed.
Mass Spectrometry (MS): This is a fundamental technique for determining the molecular weight of the synthesized peptide. rsc.orgnih.gov Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization methods. High-resolution mass spectrometry provides the accurate mass of the peptide, which can be compared to the theoretically calculated mass to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and obtain sequence information, which is particularly useful for confirming the amino acid composition and connectivity, although sequencing cyclic peptides can be more complex than linear ones. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the detailed structural elucidation of cyclic peptides in solution. rsc.orgresearchgate.netresearchgate.net One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the types and numbers of protons and carbons in the molecule. researchgate.net More advanced two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to establish through-bond and through-space correlations between atoms. researchgate.netresearchgate.net These correlations are used to assign the resonances to specific amino acid residues and to determine the three-dimensional conformation of the peptide in solution. For instance, NOE data provides distance restraints between protons that are close in space, which is crucial for defining the peptide's fold.
Quantitative Analysis: Accurate quantification of the final peptide product is often necessary for biological assays. This can be achieved using various methods, including quantitative NMR (qNMR) or by using the absorbance of the peptide at a specific wavelength if it contains a suitable chromophore. nih.gov
Table 3: Purification and Characterization Workflow
| Technique | Purpose | Information Obtained |
| Purification | ||
| Reversed-Phase HPLC | To isolate the target peptide from impurities. | Highly pure peptide sample. |
| Characterization | ||
| High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular weight and elemental composition. | Accurate mass of the peptide. |
| Tandem Mass Spectrometry (MS/MS) | To confirm the amino acid sequence and connectivity. | Fragmentation pattern confirming the peptide sequence. |
| ¹H and ¹³C NMR Spectroscopy | To provide an overall fingerprint of the molecule. | Information on the chemical environment of each atom. |
| 2D NMR (COSY, TOCSY, NOESY/ROESY) | To determine the three-dimensional structure in solution. | Through-bond and through-space atomic correlations, defining the peptide's conformation. |
| Quantitative NMR (qNMR) | To determine the exact concentration of the purified peptide. | Accurate concentration of the peptide solution. |
Academic Insights into the Role of Non Proteinogenic Amino Acids in Cyclic Peptide Design, Featuring L Am7 S2py , Aib, and D Tic
Conformational Influence of α-Aminoisobutyric Acid (Aib)
The presence of two methyl groups on the α-carbon of Aib sterically restricts the available conformational space, significantly favoring the adoption of helical structures. researchgate.net Numerous studies have demonstrated that the incorporation of Aib residues promotes the formation of both 3₁₀-helices and α-helices in peptides. acs.orgnih.gov The extent and type of helix formed can depend on factors such as the peptide chain length and the number of Aib residues present. nih.gov For instance, shorter peptides containing at least one Aib residue often adopt a 3₁₀-helix, while longer peptides with multiple Aib residues tend to form α-helices. nih.gov
Beyond promoting helicity, Aib is also a potent inducer of β-turns. nih.gov It can facilitate the formation of type I, I', III, and III' β-turns, particularly when positioned at the corners of these structures. nih.gov When an Aib residue is located at the i+2 position of a turn, it often results in a type II β-turn. nih.gov This ability to stabilize well-defined turn structures is crucial for the design of cyclic peptides and other conformationally constrained molecules.
The gem-dimethyl groups of Aib significantly reduce the conformational freedom of the peptide backbone. researchgate.net This inherent rigidity, often referred to as the Thorpe-Ingold effect, helps to pre-organize the peptide into a more defined conformation. researchgate.net By limiting the accessible dihedral angles (phi and psi), Aib residues enhance the stability of the desired secondary structure, be it a helix or a turn. oup.com This increased rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. oup.com The introduction of Aib can also enhance a peptide's resistance to proteolytic degradation. researchgate.net
Stereochemical Constraints Imposed by D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
The presence of D-amino acids induces conformational preferences that are distinct from those of peptides composed solely of L-amino acids. nih.govresearchgate.net This is because D-residues can promote turn conformations that are less accessible to their L-counterparts. researchgate.net The strategic placement of a D-amino acid can facilitate the formation of specific turns, which is a critical factor in promoting efficient cyclization of linear peptides. nih.govresearchgate.net Studies have shown that peptide sequences containing a mix of L- and D-amino acids often cyclize more readily than those composed exclusively of one enantiomer. researchgate.net This is attributed to the ability of the D-amino acid to induce a bend or turn in the peptide backbone, bringing the N- and C-termini into proximity for ring closure. nih.gov
The constrained conformation of D-Tic can have significant implications for how a peptide interacts with its biological target. The orientation of the side chains relative to the peptide backbone is altered by the presence of a D-amino acid, which can lead to different binding modes and affinities for receptors. nih.gov In the context of drug design, this can be exploited to enhance selectivity for a particular receptor subtype or to develop antagonists from agonist scaffolds. For example, in the design of peptidomimetics targeting HER2-overexpressing cancer cells, the introduction of D-amino acids was a key strategy to improve stability and optimize biological activity. nih.gov The specific stereochemistry of D-Tic can orient key pharmacophoric groups in a precise three-dimensional arrangement, leading to potent and selective interactions with receptor binding pockets. The dopamine (B1211576) D1 receptor, for instance, is a target where specific conformations are crucial for binding and signaling. nih.govnih.gov
Functional Significance of L-Am7(S2Py) (L-2-amino-7-mercaptoheptanoic acid with S-2-pyridyl protection)
The non-proteinogenic amino acid L-Am7(S2Py) introduces a unique functional group that can be utilized for specific chemical modifications and to probe biological interactions. The S-2-pyridyl protecting group on the thiol side chain offers a versatile handle for various applications.
The 2-pyridyl disulfide group is a key feature of L-Am7(S2Py). This group can readily undergo thiol-disulfide exchange reactions. This reactivity allows for the site-specific conjugation of the peptide to other molecules, such as proteins, fluorescent probes, or solid supports. This is a valuable tool for creating bioconjugates with tailored properties. Furthermore, the disulfide bond can be cleaved under reducing conditions, providing a mechanism for controlled release of the peptide or for studying its interaction with biological thiols. This functionality is particularly relevant in the context of cellular environments where redox potentials can vary.
Design Rationale for Incorporating Thiol-Containing Amino Acids in Bioactive Peptides
The inclusion of thiol-containing amino acids in bioactive peptides is a deliberate design choice aimed at conferring specific structural and functional properties. The thiol group of cysteine, the most common natural thiol-containing amino acid, is highly reactive and plays a crucial role in protein structure and function. nih.gov In peptide design, this reactivity is harnessed for several key purposes.
One of the primary applications is the formation of disulfide bridges, which are covalent bonds formed by the oxidation of two thiol groups. These bridges are instrumental in the cyclization of peptides, a strategy widely employed to enhance metabolic stability, receptor-binding affinity, and bioavailability. mdpi.comgoogle.com Cyclization constrains the peptide's conformation, reducing its flexibility and locking it into a bioactive shape. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thus increasing affinity.
However, in peptides with multiple cysteines, the formation of incorrect disulfide bond isomers can occur, leading to a heterogeneous mixture of products with varying biological activities. nih.gov To circumvent this, non-proteinogenic thiol-containing amino acids are often introduced at specific positions. This allows for controlled, site-specific modification and cyclization. The use of such amino acids provides a handle for introducing a thioether linkage or for a directed disulfide bond formation, ensuring a single, well-defined final structure. mdpi.com The incorporation of these custom building blocks is a key strategy in the rational design of potent and stable peptide-based drugs. mdpi.com
Table 1: Rationale for Thiol-Containing Amino Acids in Peptide Design
| Feature | Rationale in Bioactive Peptide Design |
| Cyclization | Formation of disulfide or thioether bridges to create cyclic peptides with enhanced stability and conformational rigidity. mdpi.comgoogle.com |
| Structural Constraint | Rigidifies the peptide backbone, locking it into a bioactive conformation and improving target affinity. nih.gov |
| Site-Specific Modification | Provides a reactive handle for the attachment of other molecules, such as fluorophores, polymers, or targeting moieties. |
| Controlled Disulfide Pairing | Use of orthogonal protecting groups on multiple thiols allows for directed and sequential disulfide bond formation. nih.gov |
Role of the S2Py Moiety in Protecting the Thiol and its Implications for Activity
In the context of the amino acid L-Am7(S2Py), which is L-2-amino-7-(S-2-pyridyldisulfanyl)heptanoic acid, the S2Py (2-pyridyldisulfanyl) group serves a critical function as a protecting group for the thiol. During the complex process of peptide synthesis, reactive side chains, such as the thiol group, must be masked to prevent unwanted side reactions. nih.gov The S2Py group effectively shields the thiol, ensuring that it does not interfere with the sequential coupling of amino acids in the growing peptide chain.
The S2Py group is considered an "activated" thiol-protecting group. nih.gov This means that while it is stable under the conditions of peptide synthesis, it can be selectively cleaved under mild conditions to reveal the free thiol. This deprotected thiol can then participate in a desired reaction, such as the formation of a disulfide bond for cyclization or conjugation to another molecule. nih.gov The use of such a protecting group is a key element of orthogonal protection strategies, which are essential for the synthesis of complex peptides with specific disulfide connectivities. nih.gov
Table 2: Functions and Implications of the S2Py Moiety
| Aspect | Description | Implication for Activity |
| Thiol Protection | Shields the reactive thiol group during peptide synthesis to prevent side reactions. nih.gov | Enables the synthesis of a well-defined peptide structure. |
| Selective Deprotection | Can be removed under specific, mild conditions to expose the free thiol for further reaction. nih.gov | Allows for controlled cyclization or conjugation post-synthesis. |
| Thiol-Disulfide Exchange | Can react with external thiols, such as those on target proteins. | Can be used for targeted covalent inhibition or drug delivery. |
| Physicochemical Properties | The presence of the pyridyl ring and disulfide bond can alter the peptide's solubility and lipophilicity. | May influence the peptide's pharmacokinetic profile and cell permeability. |
Investigation of Biological Target Interactions and Mechanisms of Action for Cyclo L Am7 S2py Aib L Ala D Tic
Identification and Validation of Primary Biological Targets
The primary therapeutic utility of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) is predicated on its interaction with a specific family of enzymes crucial to epigenetic regulation.
The Histone Deacetylase (HDAC) family of enzymes represents the principal and validated biological target for cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-). nih.govactascientific.com HDACs are a class of enzymes that play a critical role in modifying chromatin structure and regulating gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails. actascientific.comwikipedia.org This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression. actascientific.comnih.gov
There are 18 known human HDACs, grouped into four classes based on their structure and function. Classes I, II, and IV are zinc-dependent enzymes, making them susceptible to inhibition by agents that can interact with this catalytic metal ion. nih.gov The aberrant activity or overexpression of certain HDAC isoforms has been linked to the development and progression of various cancers, where they contribute to the silencing of tumor suppressor genes. actascientific.commagtech.com.cn Consequently, HDAC inhibitors have emerged as a significant class of anti-cancer agents, capable of inducing cell cycle arrest, differentiation, and apoptosis in malignant cells. nih.govwikipedia.org
Cyclic peptides, such as cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), are a well-established structural class of potent HDAC inhibitors. nih.govnih.gov Their rigid macrocyclic structure allows for specific interactions with the enzyme's active site, leading to high potency and, in many cases, isoform selectivity. nih.govmdpi.com
While the primary target is the HDAC enzyme family, the therapeutic effects of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) are also mediated through the altered function of numerous other proteins. This is not due to direct binding of the compound to these other proteins, but rather as a downstream consequence of HDAC inhibition. HDACs have a wide range of non-histone protein substrates, including transcription factors, signaling molecules, and cytoskeletal proteins. bohrium.commdpi.comnih.gov
By inhibiting HDACs, the acetylation status of these non-histone proteins is increased, which can modify their stability, localization, and activity. For example:
α-tubulin: Inhibition of HDAC6, a primarily cytoplasmic isoform, leads to the hyperacetylation of α-tubulin, affecting microtubule stability and cell motility.
Transcription Factors: Key proteins in cancer pathways, such as p53 and NF-κB, are regulated by acetylation. HDAC inhibition can enhance the tumor-suppressive functions of p53.
Metabolic Enzymes: Recent studies have shown that HDAC inhibitors can alter the acetylome of metabolic enzymes, impacting cellular metabolism in cancer cells. bohrium.com
Therefore, while cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) is a direct inhibitor of HDACs, its mechanism of action involves a broad-spectrum impact on the cellular proteome and acetylome. bohrium.com
Detailed Biochemical Mechanisms of Histone Deacetylase Inhibition
The inhibitory activity of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) is based on a canonical pharmacophore model for HDAC inhibitors, which consists of a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. actascientific.comnih.govnih.gov
The L-Am7(S2Py) component of the molecule is a critical feature that functions as a prodrug form of the zinc-binding group. The pyridyl disulfide (S2Py) bond is relatively stable extracellularly but is readily reduced within the cell's reductive environment (e.g., by glutathione). This intracellular cleavage unmasks a free thiol (-SH) group. mdpi.comnih.gov
This mechanism is analogous to that of the FDA-approved cyclic peptide HDAC inhibitor, Romidepsin. nih.govmdpi.com The newly formed thiol is a potent zinc-chelating moiety. It penetrates the active site channel of the HDAC enzyme and coordinates with the essential Zn2+ ion at the base of the pocket. mdpi.comnih.gov This coordination displaces a water molecule that is vital for the deacetylation catalysis, thereby inactivating the enzyme. actascientific.com The 7-atom aminoalkyl chain (Am7) serves as the linker that positions the thiol group optimally for zinc chelation. nih.gov
The cyclic peptide backbone, composed of α-aminoisobutyric acid (Aib), L-Alanine (L-Ala), and D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), functions as the "cap" group. This macrocyclic structure is designed to interact with amino acid residues lining the rim and outer surface of the HDAC active site. nih.govactascientific.com
The linker portion of the L-Am7 chain occupies the hydrophobic tunnel of the active site. nih.gov
The cyclic tetrapeptide core provides a conformationally constrained scaffold. The specific amino acids contribute to the binding affinity and isoform selectivity.
To fully characterize an HDAC inhibitor like cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), detailed enzyme kinetic studies are essential. These analyses determine the inhibitor's potency, selectivity, and mode of action. While specific experimental data for this exact compound is not publicly available, the standard evaluation would include the following:
IC50 Determination: The half-maximal inhibitory concentration (IC50) is measured against a panel of purified recombinant HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) to determine both the potency and the selectivity profile of the compound. A potent, Class I-selective inhibitor, for example, would show low nanomolar IC50 values for HDAC1, 2, and 3, with significantly higher values for other isoforms.
Inhibition Type: The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is determined through studies varying both substrate and inhibitor concentrations. Thiol-based inhibitors that chelate the active site zinc are typically reversible, competitive inhibitors with respect to the acetylated lysine substrate.
Binding Kinetics: The rates of association (kon) and dissociation (koff) are measured to determine the residence time of the inhibitor on the enzyme. Some macrocyclic inhibitors exhibit slow-on/slow-off binding kinetics, which can lead to sustained target inhibition in a cellular context and may correlate with specific biological outcomes. nih.gov
The table below presents a hypothetical, yet representative, dataset for a potent and Class I-selective cyclic peptide HDAC inhibitor, illustrating the type of data generated in such an analysis.
| HDAC Isoform | Class | IC50 (nM) | Selectivity vs. HDAC6 |
|---|---|---|---|
| HDAC1 | I | 1.5 | ~167-fold |
| HDAC2 | I | 2.1 | ~119-fold |
| HDAC3 | I | 0.9 | ~278-fold |
| HDAC8 | I | 150 | ~1.7-fold |
| HDAC4 | IIa | >5,000 | N/A |
| HDAC6 | IIb | 250 | 1-fold |
Structural Characterization of Ligand-Target Recognition Complexes
The three-dimensional structure of the ligand-target complex is crucial for understanding the molecular basis of antagonism. Although a crystal structure of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) bound to its target is not available, insights can be drawn from the crystal structures of CXCR4 in complex with other cyclic peptide and small-molecule antagonists, such as CVX15 and IT1t. wsu.eduelsevierpure.com These structures reveal a complex binding pocket involving multiple transmembrane (TM) helices and extracellular loops (ECLs) of the CXCR4 receptor. wsu.eduresearchgate.net
Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand within the active site of its target protein. For cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), it is hypothesized to bind within the deep, negatively charged binding pocket of CXCR4, a characteristic feature of this receptor. nih.gov Docking studies of analogous cyclic pentapeptides, like FC131, have been performed to elucidate their binding modes. nih.gov These studies suggest that the cyclic peptide backbone adopts a specific conformation to allow its side chains to make optimal contacts with the receptor.
The predicted binding pose of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) would likely involve a series of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue, a constrained phenylalanine analog, is expected to play a key role in π-π stacking interactions with aromatic residues in the binding pocket, such as Trp94 and Tyr116. The Aib (α-aminoisobutyric acid) residue introduces a conformational constraint on the peptide backbone, which can favor a bioactive conformation. The L-Ala residue likely contributes to hydrophobic interactions, while the positively charged side chain of L-Am7(S2Py) (a derivative of aminocaproic acid with a 2-pyridyl disulfide group) is predicted to form a critical salt bridge with an acidic residue in the CXCR4 binding pocket, such as Asp97 or Asp262. nih.gov
Table 1: Predicted Key Interactions from Molecular Docking
| Ligand Residue | Receptor Residue(s) | Interaction Type |
|---|---|---|
| D-Tic | Trp94, Tyr116 | π-π stacking |
| L-Ala | Hydrophobic pocket | Hydrophobic interactions |
| L-Am7(S2Py) (amine group) | Asp97, Asp262 | Salt bridge, H-bonding |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that occur upon binding. MD simulations of cyclic peptides bound to CXCR4 have demonstrated that the initial docked pose is generally stable over time, with the ligand maintaining its key interactions within the binding pocket. nih.gov
For the cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-)-CXCR4 complex, MD simulations would be expected to show that the cyclic peptide induces a conformational stabilization of the receptor in an inactive state. This is a common mechanism for GPCR antagonists, preventing the conformational rearrangements required for G-protein coupling and downstream signaling. integralmolecular.com The simulations would likely reveal slight adjustments in the positions of the transmembrane helices of CXCR4 to accommodate the ligand, a phenomenon observed in simulations of other CXCR4 antagonists. nih.gov The stability of the complex would be evidenced by low root-mean-square deviation (RMSD) values for the ligand and the binding site residues over the course of the simulation.
The binding site of CXCR4 for cyclic peptide antagonists is a well-defined pocket formed by residues from transmembrane helices III, IV, V, VI, and VII, as well as the N-terminus and extracellular loops. nih.govnih.gov Mutagenesis studies on CXCR4 have identified several key residues that are critical for the binding of antagonists. nih.govnih.gov
Based on studies of similar cyclic peptide antagonists, the following pharmacophoric features of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) are predicted to be essential for its interaction with CXCR4:
Aromatic group (D-Tic): Essential for hydrophobic and aromatic stacking interactions.
Hydrophobic group (L-Ala): Contributes to binding affinity through hydrophobic interactions.
Cationic center (L-Am7(S2Py)): Forms a crucial electrostatic interaction with an acidic residue in the receptor.
Constrained backbone (Aib): Pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty of binding.
The critical amino acid residues in the CXCR4 binding site that likely interact with cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) are summarized in the table below, based on data from related antagonist complexes. researchgate.netnih.gov
Table 2: Critical Amino Acid Residues in the CXCR4 Binding Site
| CXCR4 Residue | Location | Predicted Interaction with Ligand |
|---|---|---|
| Trp94 | TM-II | Aromatic stacking with D-Tic |
| Asp97 | TM-II | Salt bridge with the positively charged L-Am7(S2Py) side chain |
| Tyr116 | TM-III | Aromatic interaction with D-Tic |
| Asp171 | TM-IV | Potential hydrogen bonding |
| Asp262 | TM-VI | Alternative salt bridge with the L-Am7(S2Py) side chain |
Comprehensive Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Cyclo L Am7 S2py Aib L Ala D Tic Analogs
Systematic Probing of Amino Acid Residues and Their Impact on Activity
The incorporation of non-proteinogenic amino acids like α-aminoisobutyric acid (Aib) and D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) is a key strategy in designing conformationally constrained peptides.
The Aib residue, with its gem-dimethyl substitution at the α-carbon, sterically restricts the available conformational space, strongly predisposing the peptide backbone to adopt helical or turn structures. acs.org In cyclic tetrapeptides, Aib is a potent inducer of β-turn conformations. nih.govrsc.org Specifically, the Aib-(D)-Pro dipeptide segment is known to be an obligatory Type I' β-turn forming segment, which can nucleate hairpin formation. nih.gov The substitution of Aib with amino acids that have less conformational restriction, such as glycine (B1666218) or alanine (B10760859), would likely lead to increased flexibility of the macrocycle, potentially reducing binding affinity due to a higher entropic penalty upon binding to the target enzyme. Conversely, replacing Aib with other α,α-disubstituted amino acids could fine-tune the turn conformation. nih.gov
Table 1: Predicted Impact of Aib and D-Tic Modifications
| Modification | Predicted Effect on Conformation | Predicted Effect on Target Engagement |
|---|---|---|
| Aib → Gly/Ala | Increased flexibility, loss of defined turn | Decreased binding affinity |
| Aib → other α,α-disubstituted amino acids | Fine-tuning of β-turn geometry | Potentially altered binding affinity and selectivity |
| D-Tic → D-Pro | Alteration of β-turn type | Potential change in binding orientation |
The L-Am7(S2Py) residue, which is L-2-amino-7-(pyridin-2-yldisulfanyl)heptanoic acid, is a critical component for the putative activity of this cyclic peptide as an HDAC inhibitor. Histone deacetylases are zinc-dependent enzymes, and their inhibitors typically feature a zinc-binding group (ZBG). nih.govresearchgate.net The pyridyl-disulfanyl group is a known zinc-chelating moiety. It is proposed that within the reducing environment of the cell, the disulfide bond is cleaved to reveal a free thiol, which then acts as the potent zinc-coordinating group within the enzyme's active site. nih.gov
Variations in the L-Am7(S2Py) moiety would have a profound impact on enzyme inhibition. Altering the length of the heptanoic acid chain could affect the positioning of the zinc-binding thiol within the active site, with even single methylene (B1212753) group changes potentially leading to a significant loss of potency. nih.gov Replacing the pyridyl-disulfanyl group with other known ZBGs, such as a hydroxamic acid or a benzamide, would likely retain or even enhance HDAC inhibitory activity, although it might alter the isoform selectivity. researchgate.net
Table 2: Predicted Influence of L-Am7(S2Py) Variations on HDAC Inhibition
| Modification | Predicted Effect on Zinc Coordination | Predicted Effect on Enzyme Inhibition |
|---|---|---|
| Shortening/lengthening of the alkyl chain | Suboptimal positioning of the thiol group | Significant decrease in potency |
| Replacement of S2Py with hydroxamic acid | Strong zinc chelation | Potent HDAC inhibition, potentially altered selectivity |
L-alanine is a small, non-bulky amino acid that often serves as a placeholder in SAR studies. Its substitution with other amino acids can probe the steric and electronic requirements of the binding pocket. Replacing L-Ala with larger hydrophobic residues like valine, leucine, or phenylalanine could enhance hydrophobic interactions with the enzyme surface, potentially increasing binding affinity. However, if the binding pocket is sterically constrained, such substitutions could also lead to a decrease in activity.
Introducing functionalized amino acids in place of L-Ala could also be used to explore additional interactions with the enzyme. For example, substitution with a basic residue like lysine (B10760008) could form salt bridges with acidic residues on the enzyme surface, while a polar residue like serine could introduce new hydrogen bonding opportunities. Such modifications are a common strategy to fine-tune the activity and selectivity of peptide-based inhibitors. nih.gov
Correlation Between Conformational Preferences and Biological Activity
The rigid, predefined conformation of cyclic peptides is a key determinant of their biological activity. The specific three-dimensional arrangement of the pharmacophoric elements dictates how effectively the molecule can bind to its biological target.
For cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), the combination of Aib and D-Tic is expected to induce a highly stable turn structure. The precise geometry of this turn, dictated by the backbone angles, will determine the spatial orientation of the L-Am7(S2Py) zinc-binding group and the L-Ala side chain. Even subtle changes in these angles, perhaps induced by N-methylation of an amide bond, could significantly alter the presentation of these key pharmacophoric elements and consequently impact binding affinity and selectivity.
By systematically altering the amino acid sequence and, therefore, the macrocyclic conformation, it is possible to design inhibitors that preferentially bind to one HDAC isoform over others. For instance, a subtle change in the ring's pucker or the orientation of a side chain could introduce a steric clash with a residue in one isoform while being perfectly accommodated in another. This structure-based approach to achieving selectivity is a central theme in the development of modern enzyme inhibitors. nih.gov
Computational Design and Optimization for Enhanced Potency and Specificity
The incorporation of α-aminoisobutyric acid (Aib) is known to significantly constrain the peptide backbone, often inducing helical or turn-like structures that can pre-organize the molecule into a bioactive conformation. acs.orgnih.gov Similarly, D-Tic, a constrained analog of phenylalanine, rigidly orients its aromatic side chain, which can be crucial for specific receptor interactions. prismbiolab.comnih.gov The novel L-Am7(S2Py) residue introduces a long, flexible linker terminating in a reactive pyridylthio group, presenting unique opportunities for covalent or specific non-covalent interactions with a target protein, but also adding a layer of complexity to the computational modeling.
De Novo Design Methodologies Based on Target Protein Structures
De novo design aims to build novel peptide binders from the ground up, guided by the three-dimensional structure of a target protein. These methods are particularly valuable when a known peptide ligand is not available.
Recent advancements have led to powerful computational platforms for the de novo design of cyclic peptides. nih.govbiorxiv.org One prominent strategy is fragment-based assembly . This approach involves docking small peptide fragments (typically 3-5 residues long) onto the surface of the target protein. nih.gov High-scoring fragments that bind to adjacent sites on the protein can then be computationally stitched together to form a linear peptide, which is subsequently cyclized in silico. Programs like CYC_BUILDER and CycDockAssem utilize this strategy, employing algorithms like Monte Carlo Tree Search to efficiently explore the vast combinatorial space of peptide sequences and conformations. nih.govbiorxiv.org For a target of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), fragments containing residues that mimic the properties of Aib, Ala, and D-Tic would be assembled on the protein surface.
Deep learning methods, notably modifications of the AlphaFold network, are also emerging as a transformative tool for cyclic peptide design. youtube.com These approaches can predict the structure of cyclic peptides with high accuracy and can be used to design novel sequences for a given backbone topology, including those containing non-canonical amino acids like D-isomers. youtube.com
| De Novo Design Method | Principle | Application to Target | Reference |
| Fragment-Based Assembly | Combines small, well-binding peptide fragments into a larger cyclic structure. | Assemble fragments mimicking Aib, Ala, D-Tic on the target surface and link them. | nih.govbiorxiv.org |
| Anchor Extension | Builds a cyclic peptide around a known, high-affinity small molecule or functional group (the "anchor"). | Use the pyridylthio group or the Tic aromatic ring as an anchor to build the macrocycle. | bakerlab.org |
| Deep Learning (e.g., AlphaFold) | Uses AI to predict and design peptide structures, including those with D-amino acids and other non-canonical residues. | Design novel sequences for a pre-defined backbone topology that can accommodate the specific residues. | youtube.com |
Estimation of Ligand Strain and Intermolecular Binding Energy
A crucial aspect of computational design is the accurate estimation of binding affinity. The total binding free energy (ΔG_bind) is a sum of several components, but two of the most critical for cyclic peptides are the intermolecular binding energy and the ligand strain energy.
Intermolecular Binding Energy refers to the strength of the interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) between the ligand and the protein in the bound state. This is typically calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods average interaction energies over snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex. bakerlab.org
The interplay between these two factors is critical. An ideal analog would achieve strong intermolecular interactions without incurring a high strain energy penalty. Computational analysis allows for the evaluation of this balance for each designed analog.
| Analog Modification | Predicted Intermolecular Energy (kcal/mol) | Predicted Ligand Strain (kcal/mol) | Rationale for Prioritization |
| Parent Compound | -45.0 | 8.5 | Baseline for comparison. |
| Ala -> Gly | -42.5 | 6.0 | Increased flexibility may lower strain but reduce specific interactions. |
| Ala -> Val | -48.0 | 12.0 | Increased hydrophobic contact, but at the cost of higher steric strain. |
| D-Tic -> D-Phe | -40.0 | 5.5 | Less constrained residue reduces strain but may lose optimal aromatic positioning. |
| S2Py -> SH (Cys) | -35.0 | 8.0 | Removal of pyridyl group reduces key interactions, highlighting its importance. |
This table presents hypothetical data to illustrate the principles of analog prioritization based on calculated energies.
By systematically evaluating these energetic components, computational models can effectively screen virtual libraries of analogs, identifying those with an optimized balance of low strain and high interaction energy, thus guiding synthetic efforts toward compounds with enhanced potency and specificity. researchgate.net
Advanced Research Directions and Future Perspectives for Cyclo L Am7 S2py Aib L Ala D Tic
Exploration of Potential Broader Biological Activities and Novel Targets
Cyclic peptides are recognized for a wide array of biological activities, including antimicrobial, anticancer, and immunosuppressive effects. researchgate.netnih.gov The structural rigidity and potential for high target specificity inherent in cyclic peptides make them ideal candidates for modulating challenging protein-protein interactions (PPIs), which are often implicated in disease but are difficult to target with traditional small molecules. rsc.orgbmglabtech.com
Future research into cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) will likely focus on screening it against a diverse panel of biological targets to uncover its full therapeutic potential. The inclusion of Aib is known to induce helical conformations, while the D-Tic residue introduces a rigid turn, features that could facilitate binding to novel protein surfaces.
Potential areas of investigation include:
Oncology: Targeting PPIs crucial for cancer cell proliferation and survival, such as the interaction between p53 and MDM2, or inhibiting enzymes that are overexpressed in tumors.
Infectious Diseases: Exploring its efficacy against multidrug-resistant bacteria or its potential as an antiviral agent by disrupting viral entry or replication processes.
Inflammatory and Autoimmune Disorders: Investigating its ability to modulate immune responses by targeting cytokines or their receptors.
Neurodegenerative Diseases: Given the increasing interest in cyclic peptides for amyloidogenic targets, exploring its potential to inhibit the aggregation of proteins like amyloid-beta or alpha-synuclein (B15492655) is a viable research avenue. rsc.orgrsc.orgresearchgate.net
The following table illustrates potential biological activities and targets for cyclic peptides, providing a framework for the future investigation of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-).
| Potential Therapeutic Area | Potential Molecular Target Class | Example Targets |
| Oncology | Protein-Protein Interactions (PPIs) | p53/MDM2, c-Myc/Max |
| Enzymes | Histone Deacetylases (HDACs) | |
| Infectious Diseases | Bacterial Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs) |
| Viral Fusion Proteins | HIV gp41 | |
| Inflammatory Diseases | Cytokine Receptors | IL-6R, TNF-αR |
| Neurodegenerative Diseases | Amyloidogenic Proteins | Amyloid-β, α-Synuclein |
Integration of Artificial Intelligence and Machine Learning in Cyclic Peptide Design
The convergence of artificial intelligence (AI) and machine learning (ML) with peptide science is revolutionizing the design and optimization of therapeutic peptides. rsc.orgrsc.org For a novel scaffold like cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), these computational tools offer a powerful approach to rapidly explore its potential and design next-generation analogs with enhanced properties.
Deep learning models, such as modified versions of AlphaFold, are now capable of predicting the three-dimensional structures of cyclic peptides with high accuracy. youtube.comnih.govoup.com This predictive power is crucial for understanding how the unique amino acid composition of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) influences its conformation and potential binding modes.
Future applications of AI/ML in the context of this compound include:
De Novo Design: Generative AI models can design entirely new cyclic peptide sequences based on the structural motifs of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), tailored to bind specific therapeutic targets with high affinity and selectivity. biorxiv.orgbiorxiv.org
Property Prediction: ML algorithms can be trained to predict various pharmacologically relevant properties, such as solubility, cell permeability, and metabolic stability, guiding the design of more drug-like candidates.
Virtual Screening: AI-driven platforms can perform large-scale virtual screening of virtual libraries of cyclic peptides against protein targets, identifying promising candidates for synthesis and experimental validation. aacrjournals.org
The table below outlines how AI and ML can be integrated into the cyclic peptide design workflow.
| AI/ML Application | Description | Potential Impact on cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) Research |
| Structure Prediction | Using deep learning models to predict the 3D structure from the amino acid sequence. | Provides insights into the conformational landscape and potential binding epitopes. |
| De Novo Design | Generating novel peptide sequences with desired structural and functional properties. | Creation of analogs with improved affinity, selectivity, and drug-like properties. |
| Affinity Prediction | Predicting the binding affinity of peptide-protein complexes. | Prioritizes the most promising candidates for experimental testing. |
| ADMET Prediction | Forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Guides the optimization of peptides for better in vivo performance. |
Strategies for Enhancing Molecular Selectivity and Binding Affinity through Rational Design
Rational design, guided by computational modeling and structural biology, is a cornerstone of modern drug discovery. frontiersin.orgresearchgate.net For cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), enhancing its binding affinity and selectivity for a specific target will be a key objective. This can be achieved through a variety of strategies that leverage a deep understanding of peptide-protein interactions. nih.gov
Computational methods such as molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can provide detailed insights into the binding mode and energetics of the peptide-protein complex. acs.orgnih.govmdpi.com This information can then be used to guide modifications to the peptide sequence to improve its binding characteristics.
Key rational design strategies include:
Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify key residues responsible for binding.
Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids can introduce novel side-chain functionalities and conformational constraints, leading to improved affinity and metabolic stability. oup.com
Conformational Constraint: Modifying the peptide backbone or side chains to pre-organize the peptide into its bioactive conformation, thereby reducing the entropic penalty of binding.
Structure-Based Drug Design: Utilizing the crystal structure of the peptide-target complex to design modifications that enhance favorable interactions and disrupt unfavorable ones.
The following table summarizes rational design strategies and their potential outcomes for improving the properties of cyclic peptides.
| Design Strategy | Principle | Desired Outcome |
| Alanine Scanning Mutagenesis | Identify key residues for binding by substituting with alanine. | Focus optimization efforts on critical interaction points. |
| Introduction of Non-Canonical Amino Acids | Expand chemical diversity and conformational space. | Enhanced binding affinity, selectivity, and proteolytic stability. |
| Backbone Cyclization Modifications | Alter ring size and flexibility. | Optimize conformational pre-organization for target binding. |
| Side-Chain Stapling/Cross-linking | Introduce covalent bridges to stabilize secondary structures. | Increased helicity and improved binding to specific target surfaces. |
Development of Novel Methodologies for High-Throughput Screening and Cyclic Peptide Library Design
The discovery of novel bioactive peptides from large, diverse libraries is a powerful approach in drug discovery. nih.govnih.gov To explore the full potential of the cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-) scaffold, the development and application of high-throughput screening (HTS) methods and innovative library design strategies will be essential. epfl.ch
Techniques like phage display and one-bead-one-compound (OBOC) allow for the screening of billions of different cyclic peptides in a relatively short time. rsc.orgnih.govbiosynth.com These platforms can be adapted to generate libraries based on the core structure of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-), where specific positions are randomized to create a vast collection of related compounds. nih.govacs.orgacs.org
Future directions in this area include:
Combinatorial Library Synthesis: Employing split-and-pool synthesis to create large, chemically diverse libraries of cyclic peptides based on the lead scaffold.
Phage Display Libraries: Genetically encoding libraries of peptides that can be cyclized on the surface of bacteriophages for rapid selection against a target of interest. nih.govdiva-portal.org
Advanced Screening Platforms: Utilizing microplate-based assays and sophisticated detection methods like fluorescence polarization and time-resolved fluorescence energy transfer (TR-FRET) for HTS campaigns. bmglabtech.comku.dk
AI-Guided Library Design: Using computational methods to design focused libraries with a higher probability of containing active compounds, thereby increasing the efficiency of the screening process. aacrjournals.org
The table below compares different high-throughput screening and library generation methodologies applicable to cyclic peptides.
| Methodology | Principle | Library Size | Key Advantages |
| Phage Display | Peptides are displayed on the surface of bacteriophages. | 10⁹ - 10¹¹ | Large library size, direct link between phenotype and genotype. |
| One-Bead-One-Compound (OBOC) | Each bead in a resin holds a unique peptide sequence. | 10⁶ - 10⁷ | Compatible with a wide range of chemical modifications. |
| mRNA Display | Peptides are covalently linked to their encoding mRNA. | >10¹² | Extremely large libraries, suitable for in vitro evolution. |
| Split-and-Pool Synthesis | Combinatorial synthesis on solid support to generate large libraries. | 10³ - 10⁶ | Allows for the creation of discrete compounds in a spatially addressed format. |
Q & A
Q. What in vitro and in vivo models are most appropriate for validating the pharmacokinetic properties of cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
